(1-Methoxycycloheptyl)methanamine

Description

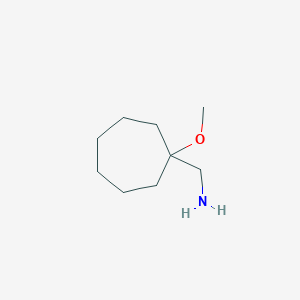

“(1-Methoxycycloheptyl)methanamine” is a cycloalkylmethanamine derivative characterized by a seven-membered cycloheptane ring substituted with a methoxy group at the 1-position and a methanamine moiety.

Properties

IUPAC Name |

(1-methoxycycloheptyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHRTQDYCCCDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301502 | |

| Record name | 1-Methoxycycloheptanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326487-82-5 | |

| Record name | 1-Methoxycycloheptanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326487-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxycycloheptanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycycloheptyl)methanamine typically involves the reaction of cycloheptanone with methanol and ammonia under specific conditions. The process begins with the formation of a methoxycycloheptane intermediate, which is then subjected to aminomethylation to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycycloheptyl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides can be employed.

Substitution: Various nucleophiles under basic or acidic conditions can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, secondary amines, and substituted cycloheptyl derivatives .

Scientific Research Applications

(1-Methoxycycloheptyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxycycloheptyl)methanamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger signaling pathways that result in the desired biological or chemical outcome .

Comparison with Similar Compounds

Key Structural Features :

- Cycloheptane backbone : A seven-membered carbon ring, which may confer unique conformational flexibility compared to smaller cycloalkyl systems (e.g., cyclohexane or cyclopentane) .

- Methoxy group : The electron-donating methoxy substituent at the 1-position could influence electronic properties and reactivity.

However, analogous compounds like cyclohexylmethanamines are synthesized via reductive amination or nucleophilic substitution, followed by confirmation via FTIR, NMR, and elemental analysis . For instance, (hexahydro-1H-pyrrolizin-7a-yl)methanamine (a related pyrrolizidine derivative) is synthesized via nitrile reduction , suggesting possible routes for (1-methoxycycloheptyl)methanamine.

Discrepancies in Data: lists “D0 this compound” with the molecular formula C₅H₉Cl₂NO (Mol. weight 170.04), which conflicts with the expected formula for a seven-membered ring structure. This may indicate a typographical error or mislabeling in the source material .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares this compound with structurally related cycloalkylmethanamines:

*Inferred from expected structure; †CAS number from , though molecular formula conflicts.

Key Observations :

Cyclobutyl derivatives (e.g., ) are more strained, which may limit stability but enhance reactivity.

Substituent Effects: Methoxy groups (electron-donating) vs. chlorophenyl (electron-withdrawing): The methoxy group in the target compound may enhance solubility compared to lipophilic chlorophenyl analogs .

Amine Functionalization :

- Primary amines (target compound, ) are more reactive than secondary or tertiary amines, enabling easier salt formation (e.g., hydrochloride in ).

Biological Activity

(1-Methoxycycloheptyl)methanamine is a compound that has garnered interest due to its structural similarity to methenamine, which is known for its antibacterial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound can be synthesized through the reaction of cycloheptanone with methanol and ammonia. Its structure features a cycloheptyl ring, which contributes to its unique chemical properties compared to similar compounds like methenamine and (1-Methylcyclopropyl)methanamine.

The biological activity of this compound is primarily inferred from its similarity to methenamine:

- Target of Action : The compound is believed to affect biochemical pathways associated with bacterial growth and division, similar to formaldehyde, a hydrolysis product of methenamine.

- Mode of Action : It may exhibit bacteriostatic activity by producing formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids.

- Pharmacokinetics : Methenamine's known pharmacokinetics suggest that this compound could also demonstrate rapid antibacterial activity upon administration, although specific data on this compound is limited .

Biological Activity

Research indicates potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Some derivatives are being evaluated for their anticancer activities, although detailed studies are still required to confirm these effects.

Case Studies and Research Findings

A review of existing literature reveals limited but promising findings regarding the biological activity of related compounds:

| Study | Compound | Dosage | Duration | Findings |

|---|---|---|---|---|

| Freeman 6 | Methenamine mandelate | 1 g QID | 25 months | 25% UTI incidence vs. 86% in placebo |

| Freeman 7 | Methenamine mandelate | 1 g QID | 2 years | 9% UTI incidence vs. 40% in placebo (p < 0.001) |

| Schiotz 11 | Methenamine hippurate | 1 g BID | 5 days | 2.7% UTI incidence vs. 13.9% in placebo (p = 0.03) |

These studies primarily focus on methenamine but provide insights into the potential effectiveness of related compounds like this compound in preventing urinary tract infections (UTIs) and other bacterial infections .

Pharmacological Applications

The pharmacological applications of this compound are still under exploration:

- Medicinal Chemistry : As a building block in drug development, it may lead to the synthesis of novel therapeutic agents targeting bacterial infections or cancer cells.

- Industrial Use : The compound is utilized in producing specialty chemicals, indicating its versatility beyond medicinal applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.